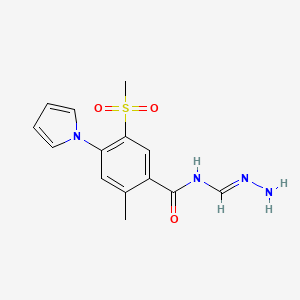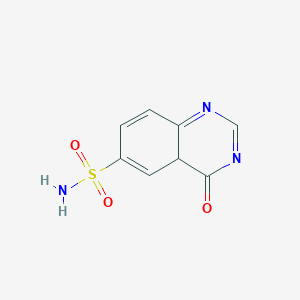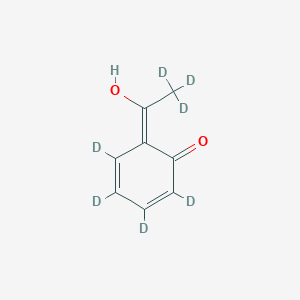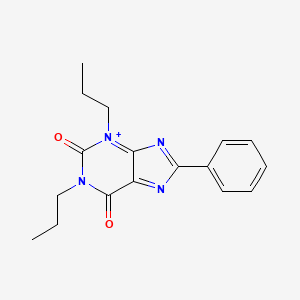
Npc-200;npc200
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Npc-200 can be synthesized through a multi-step chemical process. The reaction conditions often require the use of strong bases and organic solvents to facilitate the alkylation and substitution reactions . Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification systems .
Chemical Reactions Analysis
Npc-200 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and strong bases like sodium hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Npc-200 may yield hydroxylated derivatives, while reduction could produce dealkylated compounds .
Scientific Research Applications
Npc-200 is widely used in scientific research due to its selective antagonism of the Adenosine A1 Receptor . Some of its applications include:
Chemistry: Used to study the binding affinity and selectivity of adenosine receptor antagonists.
Biology: Employed in experiments to understand the role of adenosine receptors in various physiological processes.
Industry: Utilized in the development of new pharmaceuticals targeting adenosine receptors.
Mechanism of Action
Npc-200 exerts its effects by selectively binding to the Adenosine A1 Receptor, thereby blocking the action of adenosine . This antagonism leads to the reversal of NECA-induced left and right atrial depression, with effective concentration values (EC50) of 1.08 and 2.03 μM, respectively . The molecular targets involved include the Adenosine A1 Receptor, which plays a crucial role in regulating cardiovascular and neurological functions .
Comparison with Similar Compounds
Npc-200 is unique due to its high selectivity and potency as an Adenosine A1 Receptor antagonist . Similar compounds include:
1,3-Dipropyl-7-methylxanthine: Another xanthine derivative with adenosine receptor antagonistic properties.
8-Cyclopentyl-1,3-dipropylxanthine: Known for its high affinity for the Adenosine A1 Receptor.
Theophylline: A less selective adenosine receptor antagonist commonly used in respiratory medicine.
Npc-200 stands out due to its specific action on the Adenosine A1 Receptor, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C17H19N4O2+ |
|---|---|
Molecular Weight |
311.36 g/mol |
IUPAC Name |
8-phenyl-1,3-dipropylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C17H19N4O2/c1-3-10-20-15-13(16(22)21(11-4-2)17(20)23)18-14(19-15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3/q+1 |
InChI Key |
JMRZGDZWMNAQNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=NC(=NC2=[N+](C1=O)CCC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


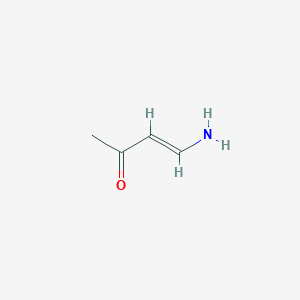
![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12353421.png)
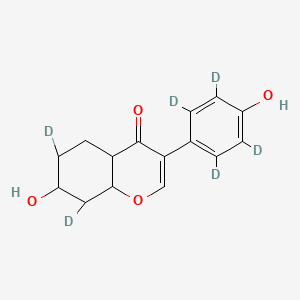
![Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon](/img/structure/B12353431.png)
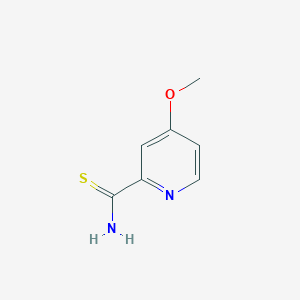
![1-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine trihydrochloride](/img/structure/B12353447.png)
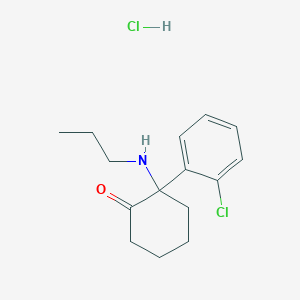
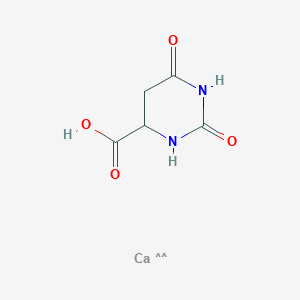
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12353476.png)
